molecular formula C10H10ClN3O4 B11847477 (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate

Cat. No.: B11847477
M. Wt: 271.66 g/mol
InChI Key: RGIAUYMQENSXFV-BQBZGAKWSA-N
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Description

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes a chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core, which is of interest due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrido[2,3-b]pyrazinone core, followed by chlorination and esterification steps. The reaction conditions often include:

    Formation of the Tetrahydropyrido[2,3-b]pyrazinone Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification of the hydroxy group using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its potential biological activity can be explored in various assays to understand its effects on cellular processes.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrido[2,3-b]pyrazinones: Compounds with similar core structures but different substituents.

    Chloro-substituted Pyrazinones: Compounds with similar chloro substitution but different core structures.

Uniqueness

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is unique due to its specific combination of a chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core and a hydroxyacetate ester group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

methyl (2S)-2-[(3S)-6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl]-2-hydroxyacetate

InChI

InChI=1S/C10H10ClN3O4/c1-18-10(17)7(15)6-9(16)12-4-2-3-5(11)13-8(4)14-6/h2-3,6-7,15H,1H3,(H,12,16)(H,13,14)/t6-,7-/m0/s1

InChI Key

RGIAUYMQENSXFV-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H]1C(=O)NC2=C(N1)N=C(C=C2)Cl)O

Canonical SMILES

COC(=O)C(C1C(=O)NC2=C(N1)N=C(C=C2)Cl)O

Origin of Product

United States

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